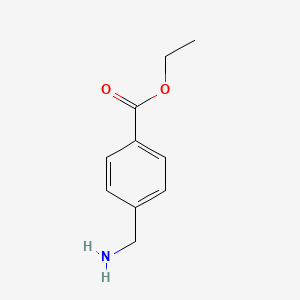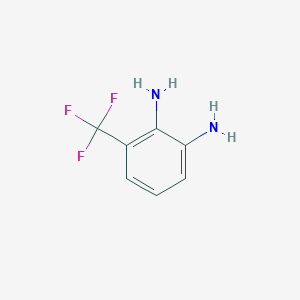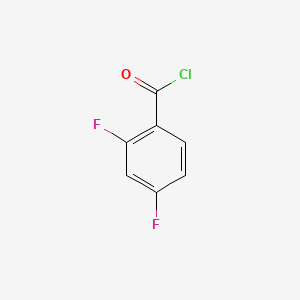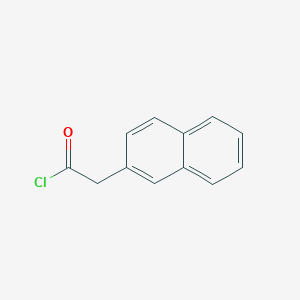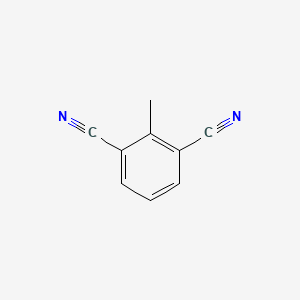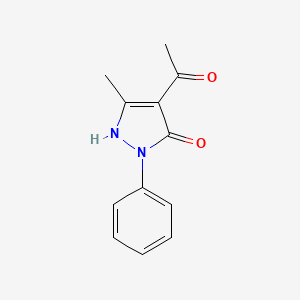
1-(5-hidroxi-3-metil-1-fenil-1H-pirazol-4-il)etanona
Descripción general
Descripción
“1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone” is a chemical compound with the linear formula C12H12O2N2 . It is a solid in form . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A series of structurally diverse and biologically potent diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates has been synthesized by a one-pot reaction of 5-methyl-2phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The compound reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical and Chemical Properties Analysis
The compound is a solid in form . The InChI key for this compound is LRVOFDVMZZYXLR-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Aplicaciones antileishmaniales y antimaláricas
4-acetil-5-metil-2-fenil-1H-pirazol-3-ona: ha mostrado ser prometedora en el tratamiento de enfermedades parasitarias. Un estudio de simulación molecular destacó su potente actividad antipromastigote in vitro, con un patrón de ajuste deseable en el bolsillo LmPTR1 del parásito, caracterizado por una menor energía libre de unión . Esto sugiere su potencial como compuesto líder para desarrollar nuevos fármacos antileishmaniales y antimaláricos.
Agentes antidiabéticos
Los derivados del compuesto se han utilizado como intermediarios en la síntesis de γ-bicíclicos heteroarilpiperazina- y heteroarilpiperidina-sustituidos proliniltiazolidinas. Estos derivados actúan como inhibidores selectivos y de acción oral de la dipeptidilpeptidasa 4, que son importantes en el tratamiento de la diabetes .
Actividad antimicrobiana
La investigación ha demostrado que ciertos derivados de este compuesto exhiben actividades antibacterianas y antifúngicas significativas. Estas actividades lo convierten en un andamiaje valioso para el desarrollo de nuevos agentes antimicrobianos, que son cruciales en la lucha contra los patógenos resistentes a los medicamentos .
Química de coordinación
El anillo de pirazol, una característica clave de este compuesto, es conocido por su capacidad de coordinación con varios metales. Esto lo convierte en un ligando importante en la síntesis de compuestos de coordinación, que tienen aplicaciones que van desde la catálisis hasta la ciencia de los materiales .
Ciencia de los materiales
Debido a sus propiedades estructurales, 4-acetil-5-metil-2-fenil-1H-pirazol-3-ona se puede utilizar en la ciencia de los materiales, particularmente en el desarrollo de semiconductores orgánicos y polímeros conductores. Sus derivados se pueden diseñar para exhibir propiedades electrónicas deseables para su uso en dispositivos electrónicos .
Síntesis orgánica
Este compuesto sirve como un intermedio versátil en la síntesis orgánica. Puede sufrir diversas reacciones químicas para producir una amplia gama de moléculas estructuralmente diversas. Estas moléculas pueden tener aplicaciones en productos farmacéuticos, agroquímicos y colorantes .
Propiedades fotofísicas
Los derivados de pirazol, incluido 4-acetil-5-metil-2-fenil-1H-pirazol-3-ona, se estudian por sus propiedades fotofísicas. Se pueden utilizar en el diseño de sondas y sensores fluorescentes, que son herramientas esenciales en la investigación biológica y el diagnóstico .
Mecanismo De Acción
While the specific mechanism of action for “1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone” is not explicitly mentioned in the search results, it’s worth noting that pyrazole derivatives have demonstrated rich pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
The effects of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins . Moreover, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . These interactions can lead to changes in gene expression, protein synthesis, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained activation of stress response pathways and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
Propiedades
IUPAC Name |
4-acetyl-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-11(9(2)15)12(16)14(13-8)10-6-4-3-5-7-10/h3-7,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZXQDLRICAIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333259 | |
| Record name | STK074598 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37703-59-6 | |
| Record name | STK074598 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: Can 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone be used to extract metal ions?
A: Yes, research indicates that 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (abbreviated as HTcP in the study) can extract copper (II) ions from aqueous solutions []. This extraction process is most efficient at a pH range of 4.00 - 8.00 using a 0.05M HTcP solution in chloroform []. The presence of sulphate and nitrate ions in the aqueous solution can impact the extraction efficiency. Higher concentrations of these ions generally decrease the amount of copper (II) extracted, likely due to the formation of copper complexes with these anions [].
Q2: How does the addition of butanol affect the extraction of copper (II) ions by 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone?
A: Adding butanol to the organic phase containing 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and chloroform creates a synergistic effect, slightly enhancing the extraction of copper (II) ions []. This addition also shifts the pH value at which 50% of the metal ion is extracted (pH 1/2) to lower values []. This suggests that butanol participates in the extraction process, possibly by stabilizing the extracted copper complex.
Q3: Can 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone act as a ligand in the formation of metal complexes?
A: Absolutely. Research demonstrates that 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can act as a ligand, coordinating with ruthenium metal centers []. Reactions involving this compound with arene ruthenium complexes, in the presence of a base, lead to the formation of mononuclear and tetranuclear metallacycles []. This highlights the versatility of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone in coordinating with metal ions and forming diverse metal complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
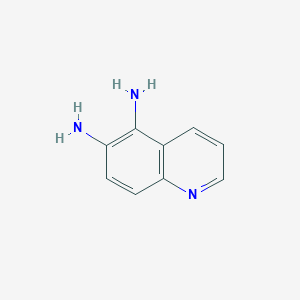
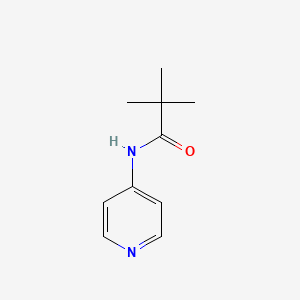
![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)

![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)
